molecular formula C15H30N2O2 B2996625 Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate CAS No. 1205749-93-4

Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate

Cat. No.: B2996625
CAS No.: 1205749-93-4
M. Wt: 270.417
InChI Key: LKNQAGJPISJFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 5-aminopentyl chain at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₃₀N₂O₂ (molecular weight: 270.41 g/mol). The Boc group enhances solubility and stability during synthetic processes, while the flexible 5-aminopentyl side chain may influence pharmacokinetic properties, such as membrane permeability and binding interactions.

Properties

IUPAC Name

tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-15(2,3)19-14(18)17-11-8-13(9-12-17)7-5-4-6-10-16/h13H,4-12,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNQAGJPISJFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-aminopentylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperidine-based compounds .

Medicine: It is explored for its pharmacological properties and its ability to interact with specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

  • In contrast, rigid aromatic substituents (e.g., indazole in or bromopyrazole in ) may improve target specificity but reduce solubility.
  • Electron-Donating/Withdrawing Groups : The nitro group in the nitroaniline derivative () increases electrophilicity, while methoxy groups in the indazole analog () enhance electron density, affecting redox stability and reactivity.
  • Biological Activity: The indazole derivative (C₁₈H₂₅N₅O₃) showed moderate to high antiprotozoal activity, outperforming metronidazole in some cases. Bromopyrazole derivatives () are marketed for kinase inhibition applications, highlighting their role in oncology and inflammation research. Phenoxy-substituted analogs () with predicted pKa ~4.29 may exhibit pH-dependent solubility, useful in prodrug design.

Physicochemical Properties

  • Boiling Points: Phenoxy-substituted compounds (e.g., ) have predicted boiling points >460°C due to aromatic stabilization, whereas the target compound’s aliphatic chain likely reduces boiling point.
  • pKa Values: Amino groups in the target compound and phenoxy analog () result in basicity (pKa ~4–10), influencing ionization and bioavailability.

Biological Activity

Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate (CAS No. 1205749-93-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and an aminopentyl chain. Its structural formula can be represented as follows:

C15H28N2O2\text{C}_{15}\text{H}_{28}\text{N}_2\text{O}_2

This structure contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate signaling pathways associated with various physiological processes, including:

  • Inhibition of Kinases : Similar compounds have shown activity against kinases such as PKB (Akt), which is involved in cell survival and metabolism. The inhibition of these kinases can lead to altered cellular signaling and potential therapeutic effects in cancer treatment .
  • Inflammation Modulation : Research indicates that related piperidine derivatives have been investigated for their ability to inhibit the NLRP3 inflammasome, thereby reducing inflammatory responses in macrophages .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through various in vitro assays. Below is a summary of key findings:

StudyBiological ActivityAssay TypeResult
PKB InhibitionCellular AssayEffective inhibition at nanomolar concentrations
NLRP3 InhibitionTHP-1 MacrophagesSignificant reduction in IL-1β release
Antimicrobial ActivityBacterial StrainsExhibited activity against multiple strains

Case Studies

  • Cancer Research : A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models. The mechanism involved modulation of the PI3K-Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Inflammatory Disorders : In a model of acute inflammation, the compound was shown to significantly decrease the release of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This was assessed using LPS-stimulated THP-1 cells where IL-1β levels were measured before and after treatment with the compound .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest:

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 minutes
Bioavailability (F)42%

These parameters indicate moderate bioavailability and clearance rates, which are essential for determining dosing regimens in clinical settings .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., Boc anhydride and DMAP).
  • Step 2 : Introduction of the 5-aminopentyl side chain via alkylation or reductive amination. For example, coupling with 5-bromopentane followed by deprotection to yield the primary amine .
  • Step 3 : Final purification via column chromatography or recrystallization. Analytical validation using GC-MS, FTIR, and HPLC-TOF ensures purity (>98%) .

Q. How is the compound characterized to confirm structural integrity?

Key characterization methods include:

  • Spectroscopy : FTIR-ATR for functional group analysis (e.g., N-H stretch at ~3300 cm⁻¹ for the amine, C=O at ~1680 cm⁻¹ for the Boc group) .
  • Mass Spectrometry : GC-MS (EI ionization) to confirm molecular weight (e.g., observed m/z 277.36 for related analogs) .
  • HPLC-TOF : For precise mass measurement (e.g., theoretical vs. observed Δppm <2) .

Q. What safety precautions are essential during handling?

  • Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 for higher concentrations .
  • Skin Protection : Wear nitrile gloves and full-body chemical-resistant suits to prevent dermal absorption .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst Screening : Test Pd/C or Raney Ni for reductive amination steps to minimize side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while tert-butyl methyl ether improves Boc group stability .
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression and adjust stoichiometry dynamically .

Q. How do conflicting toxicity data (e.g., acute vs. chronic exposure) impact experimental design?

  • Acute Toxicity : Initial LD₅₀ testing in rodent models (oral/intraperitoneal) to establish safe handling thresholds. For example, related piperidine derivatives show LD₅₀ >500 mg/kg .
  • Chronic Exposure : Conduct Ames tests or micronucleus assays to assess mutagenicity. Note that IARC and NTP classify similar Boc-protected amines as non-carcinogenic .
  • Mitigation : Use computational QSAR models to predict toxicity and prioritize in vitro assays (e.g., HepG2 cell viability) .

Q. What strategies resolve discrepancies in stability data under varying pH conditions?

  • pH Profiling : Incubate the compound in buffers (pH 3–10) at 37°C and monitor degradation via HPLC. For example, Boc groups hydrolyze rapidly below pH 2 .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidative or metal-catalyzed decomposition .
  • Thermal Analysis : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for Boc cleavage) .

Q. How can impurities from synthetic intermediates be minimized?

  • Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to separate byproducts like unreacted pentyl bromide .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to isolate the target compound with ≥99% purity .
  • Process Controls : Implement PAT (Process Analytical Technology) to detect impurities in real-time .

Methodological Considerations

Q. What analytical methods validate the compound’s interaction with biological targets (e.g., receptors)?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like GPCRs or ion channels .
  • Fluorescence Polarization : Quantify competitive displacement of labeled ligands in vitro .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide mutagenesis studies .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Microsomal Assays : Incubate with rat/human liver microsomes and quantify parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify potential drug-drug interactions .
  • Plasma Stability : Monitor degradation in fresh plasma (37°C, 1–24 hours) to estimate in vivo half-life .

Q. What computational tools model the compound’s physicochemical properties?

  • logP Prediction : Use MarvinSketch or ACD/Labs to estimate octanol-water partitioning (~2.5 for related analogs) .
  • Solubility : Employ COSMO-RS or MOE to predict aqueous solubility (~0.1 mg/mL at pH 7.4) .
  • pKa Estimation : ADMET Predictor or SPARC for ionization states (e.g., amine pKa ~9.5) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility values?

  • Experimental Replication : Use standardized shake-flask methods with UV/Vis quantification .
  • Buffer Selection : Test in PBS vs. simulated gastric fluid to account for pH-dependent solubility .
  • Particle Size Analysis : Reduce particle size via milling (e.g., <10 µm) to enhance apparent solubility .

Q. Why do NMR spectra vary between batches despite identical synthesis protocols?

  • Isotope Effects : Use deuterated solvents (e.g., DMSO-d6) and ensure complete dissolution to avoid solvent shifts .
  • Conformational Isomerism : Analyze temperature-dependent NMR (25–50°C) to detect rotamers or piperidine ring puckering .
  • Residual Solvents : Perform HS-GC to quantify traces of DMF or THF, which may mask signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.